N-Dodecanoyl-sulfatide
Description
Systematic Nomenclature and CAS Registry Information
This compound is officially registered under the Chemical Abstracts Service number 852100-88-0. The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry naming conventions, with the primary Chemical Abstracts Service Index Name being "Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-". This nomenclature reflects the compound's complex structure, incorporating both the fatty acid component and the glycosylated sphingoid backbone with its characteristic sulfate modification.
The compound is recognized by several synonymous names in the literature and commercial databases. Alternative systematic names include "N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide" and "N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)dodecanamide". The compound is also commonly referred to in research literature simply as "this compound" or "C12-sulfatide", indicating the presence of a twelve-carbon fatty acid chain. These various nomenclatures all describe the same molecular entity, with the differences primarily reflecting formatting conventions across different chemical databases and publications.
The registration data indicates that this compound has been formally characterized and assigned a unique identifier, facilitating its use in research applications and commercial procurement. The consistency of the Chemical Abstracts Service number across multiple sources confirms the standardized identity of this specific sulfatide analog.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₃₆H₆₉NO₁₁S, representing a complex glycosphingolipid structure. This formula indicates the presence of thirty-six carbon atoms, sixty-nine hydrogen atoms, one nitrogen atom, eleven oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 724.0 grams per mole across multiple authoritative sources, providing a precise mass measurement essential for analytical applications.
The molecular composition reflects the compound's structural complexity, arising from the combination of several distinct molecular components. The carbon framework consists primarily of the sphingoid backbone containing eighteen carbons, the dodecanoyl fatty acid chain contributing twelve carbons, and the galactose sugar moiety adding six carbons. The nitrogen atom is incorporated within the amide linkage connecting the fatty acid to the sphingoid base, while the eleven oxygen atoms are distributed across the hydroxyl groups, the galactose sugar ring, the sulfate modification, and the amide carbonyl group.
| Molecular Component | Contribution to Formula | Structural Role |
|---|---|---|
| Sphingoid Backbone | C₁₈H₃₅NO₂ | Core lipid structure |
| Dodecanoyl Chain | C₁₂H₂₃O | Fatty acid modification |
| Galactose Moiety | C₆H₁₁O₅ | Sugar headgroup |
| Sulfate Group | SO₃ | Charged modification |
The sulfur atom is exclusively associated with the sulfate group attached to the galactose moiety, specifically at the 3-position of the galactose ring. This sulfate modification is critical for the compound's biological activity and physicochemical properties. The molecular weight of 724.0 grams per mole positions this compound within the typical range for sulfatide species, though it represents a shorter-chain analog compared to the predominant long-chain sulfatides found naturally in biological membranes.
Stereochemical Configuration and Isomeric Considerations
The stereochemical configuration of this compound incorporates multiple chiral centers and geometric features that define its three-dimensional structure and biological activity. The systematic name explicitly defines the stereochemical descriptors as (1S,2R,3E), indicating specific spatial arrangements at key positions within the molecule. The sphingoid backbone contains two chiral centers at positions 1 and 2, designated as S and R configurations respectively, which correspond to the naturally occurring stereochemistry found in sphingosine-based lipids.
The geometric descriptor (3E) refers to the trans configuration of the double bond present in the sphingoid backbone between carbons 3 and 4. This trans double bond is characteristic of sphingosine and contributes to the extended conformation of the lipid backbone. The E designation follows the Cahn-Ingold-Prelog priority rules, where the higher priority substituents on either side of the double bond are positioned on opposite sides of the molecular plane.
The galactose moiety maintains its natural β-D configuration, as indicated in the systematic nomenclature by the "β-D-galactopyranosyl" designation. This configuration is essential for the compound's recognition by biological systems and its incorporation into membrane structures. The β-linkage refers to the anomeric configuration at the C1 position of galactose, where the hydroxyl group extends above the ring plane when the molecule is drawn in its standard orientation.
The International Chemical Identifier string provides detailed stereochemical information: "InChI=1S/C36H69NO11S/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(37-32(40)26-24-22-20-17-12-10-8-6-4-2)28-46-36-34(42)35(48-49(43,44)45)33(41)31(27-38)47-36/h23,25,29-31,33-36,38-39,41-42H,3-22,24,26-28H2,1-2H3,(H,37,40)(H,43,44,45)/b25-23+/t29-,30+,31+,33-,34+,35-,36+/m0/s1". This string encodes all stereochemical information in a standardized format, enabling precise structural representation and comparison across databases.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that facilitate its identification and quantification in complex biological samples. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry studies have demonstrated that sulfatide species, including this compound, produce distinct molecular ion peaks in negative ion mode. The compound exhibits fragmentation behavior consistent with other sulfatide species, generating diagnostic product ions that reflect the loss of the sulfate group and subsequent breakdown of the glycolipid structure.
Liquid chromatography-tandem mass spectrometry analysis has shown that sulfatides fragment to yield highly abundant ions at mass-to-charge ratio 97, which is indicative of the HSO₄⁻ ion derived from the sulfate group. This fragmentation pattern serves as a diagnostic marker for sulfatide identification and has been utilized in the development of analytical methods for sulfatide quantification. The molecular ion peak for this compound appears at mass-to-charge ratio 724 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻.
| Mass Spectrometry Parameter | This compound | Diagnostic Significance |
|---|---|---|
| Molecular Ion [M-H]⁻ | m/z 724 | Molecular weight confirmation |
| Sulfate Fragment | m/z 97 (HSO₄⁻) | Sulfate group identification |
| Base Peak | Variable | Sample-dependent intensity |
| Fragmentation Pattern | Sulfate loss primary | Structural characterization |
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound, though specific spectral data for this exact compound are limited in the available literature. However, studies of related sulfatide analogs and natural sulfatides provide insight into expected spectral characteristics. The sphingoid backbone typically exhibits characteristic chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, with the trans double bond producing distinct coupling patterns and chemical shift values.
Infrared spectroscopy analysis would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in this compound. The amide group would produce distinctive carbonyl stretching vibrations typically observed around 1650-1680 cm⁻¹, while the hydroxyl groups would contribute broad absorption bands in the 3200-3600 cm⁻¹ region. The sulfate group would generate characteristic S-O stretching vibrations in the 1000-1300 cm⁻¹ range, providing a diagnostic fingerprint for this functional group. The aliphatic carbon-hydrogen stretching vibrations from the fatty acid chains would appear in the 2800-3000 cm⁻¹ region, contributing to the overall spectroscopic profile of the compound.
X-ray Crystallography and Molecular Dynamics Simulations
Crystallographic studies involving this compound have been conducted within the context of protein-lipid interaction analysis, particularly in complex with toll-like receptor 4 and myeloid differentiation protein 2. X-ray crystallography investigations have revealed that C16-sulfatide, a closely related analog, forms well-defined binding interactions with mouse toll-like receptor 4 and myeloid differentiation protein 2 complexes. While specific crystallographic data for this compound in isolation are not available in the current literature, these related studies provide valuable insights into the three-dimensional structural characteristics of sulfatide molecules in protein-bound states.
Molecular dynamics simulation studies have been performed using crystal structure data to examine the conformational behavior and binding interactions of sulfatide molecules. These computational investigations utilized the crystal structure of the mouse toll-like receptor 4 and myeloid differentiation protein 2 complex with C16-sulfatide as a starting point for extended molecular dynamics simulations. The overall binding free energy calculated using molecular mechanics Poisson-Boltzmann surface area weighted solvent-accessible surface area methods yielded a value of -147.7 kilocalories per mole for the dimeric toll-like receptor 4 and myeloid differentiation protein 2 complex with six C16-sulfatide molecules.
The molecular dynamics simulations revealed that sulfatide molecules adopt different conformations when bound to protein complexes, with individual sulfatide molecules designated as SUL-A, SUL-B, and SUL-C displaying distinct structural arrangements. The sphingosine chain of SUL-A and the lipid chains of SUL-B and SUL-C formed extensive hydrophobic contacts with protein residues, while the sulfate groups participated in hydrogen bonding interactions that stabilized the protein-lipid complex. The representative molecular dynamics structure exhibited a main-chain root mean square deviation of 0.89 Ångstroms compared to the average molecular dynamics structure, and 1.64 Ångstroms compared to the original crystal structure.
| Simulation Parameter | Value | Significance |
|---|---|---|
| Binding Free Energy | -147.7 kcal/mol | Strong protein-lipid interaction |
| Main-chain RMSD | 0.89 Å (vs. average) | Structural stability |
| Crystal Structure RMSD | 1.64 Å | Conformational flexibility |
| Hydrogen Bonds | Multiple | Specific binding contacts |
The computational studies also identified specific hydrogen bonding interactions between sulfatide molecules and protein residues, including contacts between sulfate groups and serine residues, as well as interactions involving the galactose moiety and arginine residues. These findings provide crucial insights into the molecular recognition mechanisms governing sulfatide-protein interactions and suggest that similar binding modes may be applicable to this compound, albeit with potential differences arising from the shorter fatty acid chain length.
The molecular dynamics simulations encompassed 25,000 snapshots over the simulation trajectory, providing extensive conformational sampling of the protein-lipid complex. This computational approach enabled detailed analysis of the dynamic behavior of sulfatide molecules in their bound state, revealing the flexibility and conformational preferences of these complex glycolipids. While this compound has not been specifically studied using these computational methods, the structural similarity to longer-chain sulfatides suggests that comparable molecular dynamics simulation approaches could be successfully applied to investigate its conformational properties and binding characteristics.
Properties
Molecular Formula |
C36H69NO11S |
|---|---|
Molecular Weight |
724 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C12:0-sulfatide; N-Dodecanoyl-sphingosyl-beta-D-galactoside-3-sulfate |
Origin of Product |
United States |
Scientific Research Applications
Neurobiology and Lipid Signaling
N-Dodecanoyl-sulfatide plays a crucial role in lipid signaling within the nervous system. It has been shown to interact with specific proteins that mediate cellular responses to stress and injury.
Case Study: Role in Endoplasmic Reticulum Stress
- Research indicates that sulfatides, including this compound, are involved in the endoplasmic reticulum (ER) stress response. For instance, studies demonstrated that the binding of human MANF (mesencephalic astrocyte-derived neurotrophic factor) to sulfatides is essential for cytoprotection during ER stress conditions in mammalian cells. The presence of sulfatides enhances the uptake of MANF into cells, facilitating its protective effects against cellular stressors .
Cellular Uptake Mechanisms
The compound has been utilized to improve the understanding of cellular uptake mechanisms for glycosphingolipids (GSLs).
Translipofection Technique
- A novel method termed "translipofection" was developed to enhance the cellular uptake of sulfatides by using cationic transfection reagents. This method significantly increased the internalization efficacy of NBD-labeled sulfatide compared to traditional methods, allowing researchers to study GSL metabolism more effectively .
Biomarkers for Disease Diagnosis
Altered levels of sulfatides have been linked to various diseases, including neurodegenerative disorders.
Case Study: Alzheimer's Disease
- Research has identified that changes in sulfatide levels may serve as potential biomarkers for Alzheimer's disease. By analyzing sulfatide profiles through mass spectrometry, scientists can correlate specific alterations with disease progression . This highlights the diagnostic potential of this compound in clinical settings.
Analytical Techniques
This compound has been employed in advanced analytical techniques to enhance the detection and quantification of sulfatides.
MALDI-MS Applications
- Studies utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have demonstrated effective quantitation methods for sulfatides, including this compound. This technique allows for sensitive detection of lipid species in biological samples, aiding in the understanding of lipid metabolism and pathology .
Therapeutic Potential
The therapeutic applications of this compound are being explored due to its biological activity.
Antioxidative Properties
- Recent investigations into derivatives of sulfatides have shown promising antioxidative activities, suggesting that compounds like this compound could be developed into therapeutic agents targeting oxidative stress-related conditions .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
N-Dodecanoyl-sulfatide undergoes sequential hydrolysis in biological systems, primarily mediated by lysosomal enzymes:
Stepwise Degradation Pathway
| Enzyme | Reaction Type | Products | Conditions |
|---|---|---|---|
| Arylsulfatase A (ASA) | Desulfation | Galactosylceramide + Sulfate | Acidic pH (lysosomal environment) |
| Galactosylceramidase | Galactose cleavage | Ceramide + Galactose | Requires saposin B as cofactor |
| Acid Ceramidase (ASAH1) | Fatty acid cleavage | Sphingosine + Dodecanoic acid | Acidic or neutral pH |
This pathway is critical for sulfatide catabolism, and deficiencies in these enzymes lead to metabolic disorders like metachromatic leukodystrophy .
Endo-N-Deacylase Activity
Murine microglia and macrophages express an endo-N-deacylase that cleaves the N-linked fatty acid directly from sulfatide without prior desulfation. This alternative pathway bypasses ASA and GALC, producing lyso-sulfatide and dodecanoic acid .
Fatty Acid Amide Hydrolase (FAAH)
Recombinant FAAH hydrolyzes the N-acyl bond of sulfatide in vitro, releasing dodecanoic acid. This reaction is inhibited by the competitive inhibitor URB597, confirming enzyme specificity .
Experimental Conditions :
-
Substrate : NBD-labeled this compound
-
Reagents : Recombinant FAAH, URB597
-
Detection : HPLC analysis of liberated NBD-fatty acid
Elimination Reactions
This compound derivatives undergo elimination under basic conditions:
-
Reagents : Tetra-n-butyl ammonium iodide, 1,8-Diazabicycloundec-7-ene (DBU)
Protection/Deprotection Strategies
-
Benzoylation : Protects hydroxyl groups during synthesis.
Comparative Reactivity of Sulfatides
The dodecanoyl chain length influences enzymatic interactions:
| Sulfatide Variant | Chain Length | Reactivity with FAAH | Notes |
|---|---|---|---|
| N-Hexanoyl-sulfatide | C6 | Low | Shorter chains reduce binding |
| This compound | C12 | High | Optimal for FAAH-mediated hydrolysis |
| N-Tetracosanoyl-sulfatide | C24 | Moderate | Steric hindrance slows cleavage |
Comparison with Similar Compounds
Key Properties :
- Solubility: Soluble in chloroform/methanol (9:1) and dimethylformamide (DMF) .
- Storage : Stable at −20°C .
- Applications : Used in lipid metabolism studies, membrane biology, and as a reference standard in analytical workflows.
Comparison with Similar Compounds
Sulfatides are a class of sulfated glycosphingolipids with structural variations primarily in their acyl chain length and functional modifications. Below, N-Dodecanoyl-sulfatide is compared to N-Acetyl-sulfatide and N-Dodecanoyl-NBD-sulfatide, highlighting structural, physicochemical, and functional differences.
N-Acetyl-sulfatide
- Chemical Name : N-Acetyl-sphingosyl-beta-D-galactoside-3-sulfatide.
- Molecular Formula: C₂₆H₄₉NO₁₁S; Molecular Weight: 584 g/mol .
- Acyl Chain: Shorter acetyl group (C2:0) compared to this compound (C12:0).
- Solubility: Ethanol, methanol, and chloroform/methanol (1:1) .
- Key Differences: Reduced hydrophobicity due to the shorter acyl chain, enabling solubility in polar solvents like ethanol. Lower molecular weight (584 vs. 724) impacts chromatographic retention times and membrane integration dynamics.
N-Dodecanoyl-NBD-sulfatide
- Chemical Name : Fluorescent analog with a nitrobenzoxadiazole (NBD) tag.
- Molecular Formula : C₄₂H₇₁N₅O₁₄S ; Molecular Weight : 902.11 g/mol .
- Modification: Incorporation of an NBD fluorophore (12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanoyl group).
- Key Differences: Fluorescence properties enable real-time tracking in cellular uptake assays and lipid trafficking studies . Increased molecular weight (902 vs. 724) and altered solubility due to the hydrophobic NBD moiety. Used in advanced imaging techniques, unlike non-fluorescent sulfatides .
Data Table: Comparative Analysis
Research Findings and Implications
- Acyl Chain Impact: Longer acyl chains (e.g., C12:0 in this compound) enhance membrane anchoring efficiency compared to shorter chains (C2:0) .
- Functional Modifications: The NBD tag in N-Dodecanoyl-NBD-sulfatide expands its utility in dynamic studies but may interfere with native lipid-protein interactions due to steric effects .
- Analytical Utility: this compound’s solubility profile makes it ideal for lipid extraction protocols requiring non-polar solvents, whereas N-Acetyl-sulfatide is better suited for aqueous-miscible systems .
Preparation Methods
Isolation and Deacylation of Native Sulfatides
Natural sulfatides, extracted from mammalian brain tissue, provide a starting material for semi-synthesis. Pig brain sulfatides are isolated via solvent extraction followed by column chromatography, yielding a mixture of molecular species with varying acyl chain lengths. Deacylation is achieved through alkaline hydrolysis:
Lyso-sulfatide (galactosyl sphingosine sulfate) is purified using reversed-phase chromatography, with acetonitrile-water gradients removing residual fatty acids.
Reacylation with Dodecanoic Acid
The lyso-sulfatide undergoes N-acylation with dodecanoic acid derivatives. In a typical procedure:
-
Activation of Dodecanoic Acid : Dodecanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane.
-
Coupling Reaction : The NHS-dodecanoate reacts with lyso-sulfatide in a chloroform-methanol (2:1) mixture, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 12–24 hours.
-
Purification : The crude product is purified via silica gel chromatography, eluting with chloroform-methanol-water (65:25:4, v/v/v).
Table 1: Reaction Conditions for Reacylation
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Chloroform:methanol (2:1) | 78 | 95 |
| Catalyst | DMAP (5 mol%) | 85 | 97 |
| Temperature | 25°C | 72 | 93 |
| Reaction Time | 24 hours | 81 | 96 |
Chemical Synthesis of the Galactosylceramide Backbone
Synthesis of Ceramide Intermediate
The ceramide backbone is constructed via condensation of sphingosine with dodecanoic acid. Sphingosine (d18:1) is prepared from serine and palmitoyl-CoA using serine palmitoyltransferase (SPT), followed by reduction and protection steps. Dodecanoic acid is activated as its acyl chloride and reacted with sphingosine in tetrahydrofuran (THF) under nitrogen atmosphere:
The product is purified via recrystallization from ethyl acetate.
Galactosylation and Sulfation
Galactose is transferred to the ceramide backbone using UDP-galactose ceramide galactosyltransferase (UGT8), yielding galactosylceramide. Sulfation at the 3’-OH position of galactose is achieved chemically using sulfur trioxide-pyridine complex in dimethylformamide (DMF):
The reaction is quenched with ice-cold water, and the product is extracted into chloroform.
Table 2: Sulfation Efficiency Under Varied Conditions
| SO-Pyridine (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1.5 | 25 | 6 | 62 |
| 2.0 | 40 | 4 | 88 |
| 3.0 | 50 | 2 | 94 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column) with evaporative light-scattering detection (ELSD) resolves this compound from impurities. A gradient of acetonitrile-water (80:20 to 95:5) over 30 minutes achieves baseline separation.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS in negative mode confirms molecular identity:
Nuclear Magnetic Resonance (NMR)
H NMR (600 MHz, CDCl-CDOD):
X-ray Crystallography
Crystallization of this compound with glycolipid transfer protein (GLTP) reveals a monoclinic C2 lattice. The sulfated galactose headgroup forms hydrogen bonds with GLTP residues Asn52 and Lys55, while the dodecanoyl chain occupies a hydrophobic cleft.
Table 3: Crystallographic Data for this compound Complexes
| Parameter | Value |
|---|---|
| Space group | C2 |
| Unit cell (Å) | a=74.6, b=50.0, c=65.5 |
| Resolution (Å) | 1.85 |
| R/R (%) | 15.8/19.0 |
Comparative Analysis of Synthesis Routes
Semi-Synthesis vs. Chemical Synthesis
-
Yield : Semi-synthesis achieves 78–85% yield versus 45–60% for chemical synthesis due to fewer purification steps.
-
Scalability : Chemical synthesis allows gram-scale production but requires specialized equipment for enzymatic steps.
-
Purity : Semi-synthesis products show 95–97% purity, while chemical routes require additional sulfation optimization to reach >90%.
Fluorescence-Based Monitoring
N-pyrene dodecanoyl sulfatide, a fluorescent analog, enables real-time tracking of membrane incorporation. Excimer-to-monomer fluorescence ratios (E/M) indicate lipid clustering in phosphatidylcholine bilayers, with E/M = 0.25 at 25°C.
Challenges and Optimization Strategies
Q & A
Q. How can researchers develop novel analytical methods to detect trace this compound in complex biological matrices?
- Methodological Answer: Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents. Validate with spike-recovery experiments in plasma or cerebrospinal fluid. Pair with tandem mass spectrometry (MS/MS) for sensitivity, achieving detection limits <1 nM via multiple reaction monitoring (MRM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
